6-Ethoxynaphthalene-2-carboximidamide
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Overview
Description
6-Ethoxynaphthalene-2-carboximidamide is an organic compound with a naphthalene backbone substituted with an ethoxy group at the 6-position and a carboximidamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxynaphthalene-2-carboximidamide typically involves the reaction of 6-ethoxynaphthalene with a suitable reagent to introduce the carboximidamide group. One common method is the reaction of 6-ethoxynaphthalene with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxynaphthalene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
6-Ethoxynaphthalene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 6-Ethoxynaphthalene-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynaphthalene-2-carboximidamide
- 6-Ethoxy-2-naphthaleneboronic acid
- Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives
Uniqueness
6-Ethoxynaphthalene-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6-position and carboximidamide group at the 2-position allow for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
68464-16-4 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-ethoxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C13H14N2O/c1-2-16-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,2H2,1H3,(H3,14,15) |
InChI Key |
KRYGULGOIGTKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=N)N |
Origin of Product |
United States |
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